![molecular formula C16H9Cl3N2S B2890555 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-29-0](/img/structure/B2890555.png)
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis for Antimicrobial Applications : Compounds related to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine have been synthesized for their potential antimicrobial properties. Studies have shown that some synthesized compounds exhibit significant inhibitory potency against various bacterial strains, indicating their potential application in developing new antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).
Antimicrobial Evaluation of Derivatives : Research involving derivatives of pyridazine, including those structurally related to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine, has demonstrated antimicrobial activity. These studies contribute to the understanding of how such compounds can be effectively used against specific microorganisms (Deeb, El-Mariah, & El-Mawgoud, 2015).
Synthesis of Formazans with Antimicrobial Properties : Research involving the synthesis of formazans from compounds similar to 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has indicated moderate antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Chemical Synthesis and Characterization
Synthetic Methods for Industrial Application : Studies have focused on developing new synthetic methods for compounds like 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine, aiming for applications in industrial production. These methods have been evaluated for their efficiency and yield, contributing to the broader understanding of synthesizing similar chemical compounds (Horie & Ueda, 1962).
Synthesis and Photophysical Properties : Research into the synthesis and photophysical properties of related compounds has provided insights into their potential applications in fields like photodynamic therapy or as sensors. This research is crucial in understanding how such compounds interact with light and their potential use in various technological applications (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).
Photochemical and Thermal Synthesis : Studies on the photochemical and thermal synthesis of related compounds have opened up new avenues for their use in various applications, including catalysis and materials science. These studies are essential for understanding the stability and reactivity of such compounds under different conditions (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Propiedades
IUPAC Name |
4-chloro-6-(2,4-dichlorophenyl)sulfanyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQGOLOQJXJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

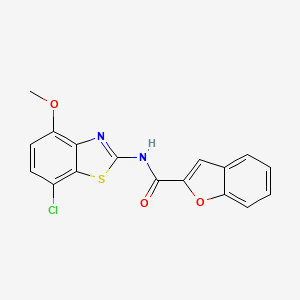

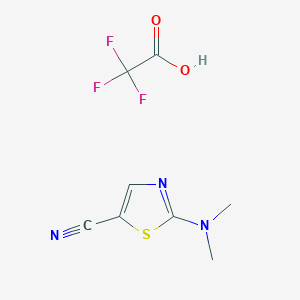
![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)
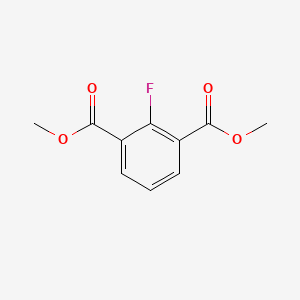
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B2890480.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)
![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)
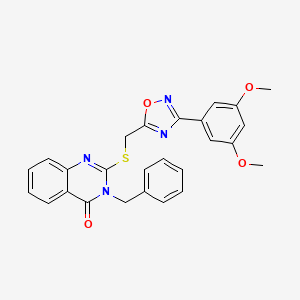

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)
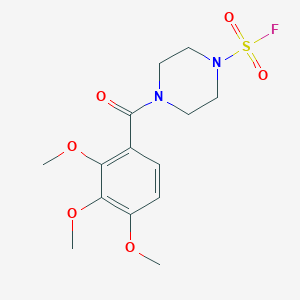
![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)